

commercial availability of 6-Bromo-2-fluoro-3-propoxyphe nylboronic acid

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Compound of Interest

Compound Name:	6-Bromo-2-fluoro-3-propoxyphe nylboronic acid
Cat. No.:	B1286899

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Technical Guide: 6-Bromo-2-fluoro-3-propoxyphe nylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoro-3-propoxyphe nylboronic acid is a substituted phenylboronic acid of interest in medicinal chemistry and organic synthesis. Boronic acids are a class of compounds that have gained significant attention in drug discovery due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins. This interaction, along with their role as key intermediates in carbon-carbon bond-forming reactions, makes them valuable tools for the synthesis of complex molecules and for the development of targeted therapies.

Phenylboronic acid derivatives, in particular, have been explored for a variety of therapeutic applications, including as enzyme inhibitors and for targeted drug delivery to cancer cells, which often overexpress sialic acid residues on their surface. The specific substitutions on the phenyl ring of **6-Bromo-2-fluoro-3-propoxyphe nylboronic acid**—a bromine atom, a fluorine atom, and a propoxy group—are expected to modulate its chemical reactivity, selectivity, and pharmacokinetic properties.

Chemical Properties and Commercial Availability

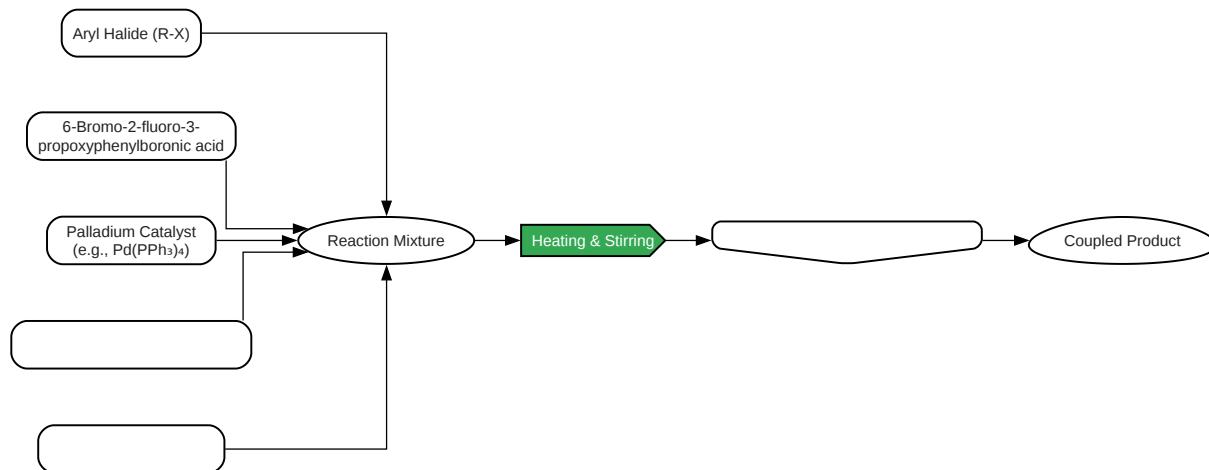
A summary of the key chemical properties for **6-Bromo-2-fluoro-3-propoxyphenylboronic acid** is provided in the table below. This compound is available from various chemical suppliers, and researchers should consult specific vendor documentation for the most up-to-date information on purity and availability.

Property	Value
CAS Number	1072951-85-9
Molecular Formula	C ₉ H ₁₁ BBrFO ₃
Molecular Weight	276.90 g/mol
Appearance	Solid
Purity	Typically ≥95% (Varies by supplier)

Applications in Organic Synthesis

One of the primary applications of **6-Bromo-2-fluoro-3-propoxyphenylboronic acid** is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organohalide, enabling the synthesis of complex biaryl and polyaryl structures. These structures are common motifs in many biologically active compounds.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing a substituted phenylboronic acid like the one discussed in this guide.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol and should be optimized for specific substrates and reaction scales.

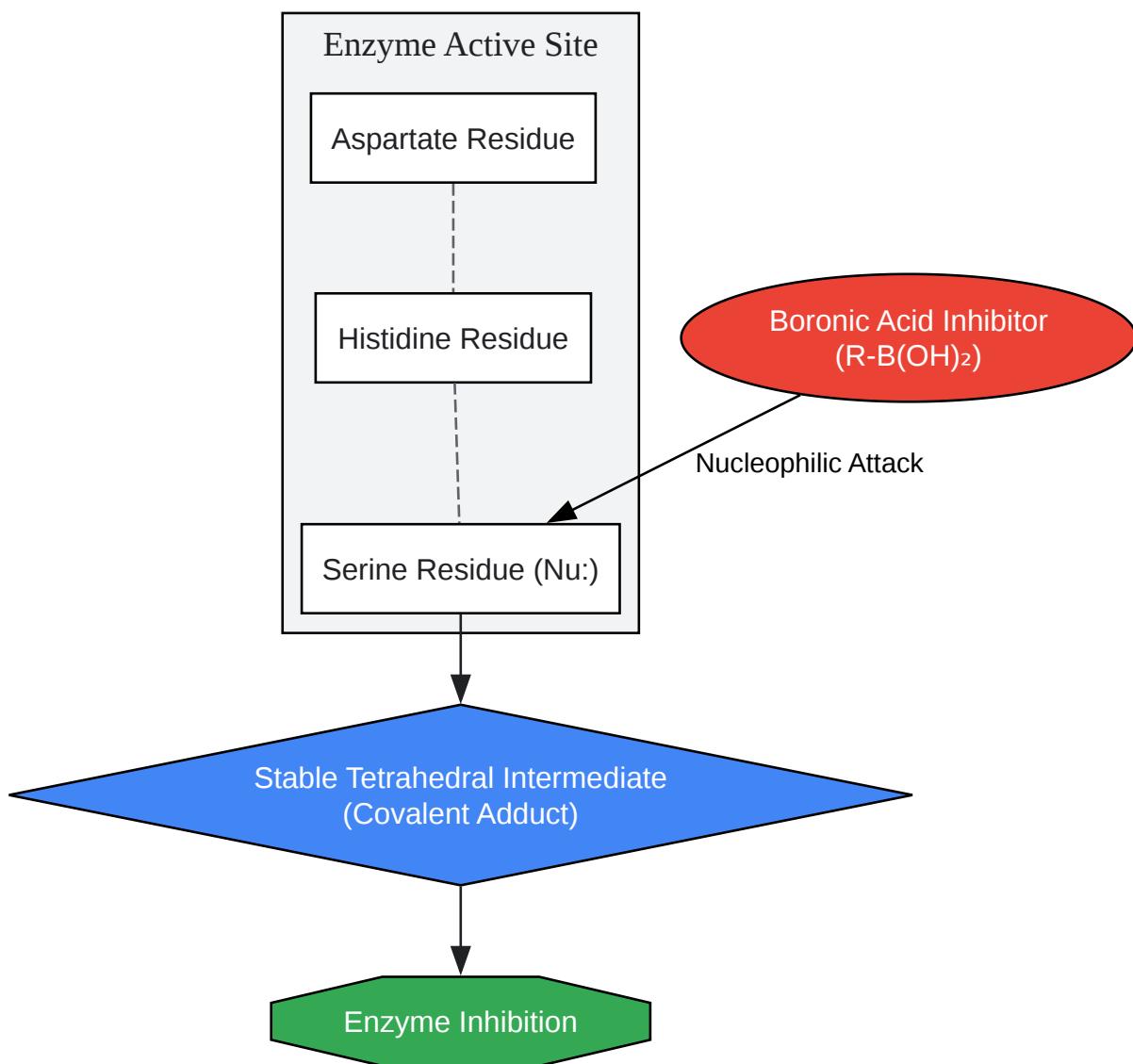
- Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equivalent), **6-Bromo-2-fluoro-3-propoxyphenylboronic acid** (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 equivalents), and a base (e.g., Na_2CO_3 or K_2CO_3 , 2.0-3.0 equivalents).
- Solvent Addition: Add a suitable degassed solvent (e.g., toluene, dioxane, or a mixture with water).

- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Workup: Cool the reaction mixture to room temperature. If a biphasic solvent system is used, separate the organic layer. If an aqueous workup is necessary, dilute the reaction mixture with an organic solvent and wash with water or brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Potential Biological Significance and Signaling Pathways

While specific biological data for **6-Bromo-2-fluoro-3-propoxyphenylboronic acid** is not extensively available in the public domain, the broader class of phenylboronic acids has been investigated for various biological activities. A key mechanism of action for many biologically active boronic acids is the inhibition of serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, effectively blocking their activity.

The diagram below illustrates the general mechanism of serine protease inhibition by a boronic acid.



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